

# Overcoming T-1105 low solubility issues

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## Compound of Interest

Compound Name: T-1105

Cat. No.: B1682577

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## Technical Support Center: T-1105

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on overcoming the challenges associated with the low aqueous solubility of **T-1105**. The following information is intended to facilitate the effective use of **T-1105** in a research setting.

## Frequently Asked Questions (FAQs)

Q1: What is **T-1105** and what is its mechanism of action?

A1: **T-1105** is a broad-spectrum antiviral compound that acts as a viral RNA polymerase inhibitor.<sup>[1][2]</sup> It is a structural analog of T-705 (Favipiravir).<sup>[2]</sup> **T-1105** is a prodrug, meaning it is administered in an inactive form and must be metabolized within the cell to its active form, **T-1105** ribonucleoside triphosphate (**T-1105**-RTP).<sup>[1][2]</sup> This active metabolite then competitively inhibits the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.<sup>[1]</sup> By mimicking natural purine nucleosides, **T-1105**-RTP is incorporated into the growing viral RNA strand, leading to chain termination and lethal mutagenesis, which ultimately prevents the production of viable viral progeny.

Q2: What are the basic physicochemical properties and solubility of **T-1105**?

A2: **T-1105** is the non-fluorinated analog of Favipiravir.<sup>[1]</sup> Favipiravir is characterized as a white to light yellow powder. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has high permeability but low aqueous solubility.<sup>[3]</sup> While specific

quantitative solubility data for **T-1105** is not readily available, the data for its close structural analog, Favipiravir, serves as a useful reference and is summarized in the table below.

Q3: How should I prepare a stock solution of **T-1105**?

A3: Due to its low aqueous solubility, **T-1105** should first be dissolved in an appropriate organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent. A general protocol for preparing a 10 mM stock solution in DMSO is provided in the "Experimental Protocols" section of this guide. It is crucial to ensure the compound is fully dissolved before making further dilutions.

Q4: What is the recommended storage condition for **T-1105** solutions?

A4: **T-1105** solutions are noted to be unstable.<sup>[1]</sup> It is recommended to prepare fresh solutions before use. If storage is necessary, stock solutions in DMSO should be aliquoted into small volumes to avoid multiple freeze-thaw cycles and stored at -20°C for short-term use (up to 3 months) or -80°C for longer-term storage. Always refer to the supplier's specific recommendations.

## Data Presentation: Solubility of Favipiravir (T-705) as a Reference for T-1105

Note: The following data is for Favipiravir (T-705), a close structural analog of **T-1105**. This information should be used as a guideline for handling **T-1105**.

Solvent/Medium	Solubility	Concentration (mg/mL)	Molarity (approx.)	Notes
DMSO	Soluble	30-31 mg/mL	~191 - 197 mM	Common solvent for stock solutions.[4]
Ethanol	Soluble	20 mg/mL	~127 mM	[4]
Water	Slightly Soluble	12 mg/mL	~76 mM	Requires slight warming to dissolve.[4]
0.1 N HCl (pH ~1)	Low Solubility	-	-	Dosage volume > 250 mL indicates low solubility.[5]
Phosphate Buffer (pH 3.0)	Low Solubility	-	-	Dosage volume > 250 mL indicates low solubility.[5]
Acetate Buffer (pH 4.5)	Highly Soluble	-	-	Dosage volume < 250 mL indicates high solubility.[5]
Phosphate Buffer (pH 6.0)	Highly Soluble	-	-	Dosage volume < 250 mL indicates high solubility.[5]
Phosphate Buffer (pH 6.8)	Highly Soluble	-	-	Considered the most suitable dissolution medium in one study.[5]
Borate Buffer (pH 8.0)	Highly Soluble	-	-	Dosage volume < 250 mL

indicates high  
solubility.[\[5\]](#)

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## Troubleshooting Guide

### Issue 1: Immediate Precipitation of **T-1105** Upon Addition to Aqueous Media

- Question: I dissolved **T-1105** in DMSO to make a stock solution. When I add it to my cell culture medium (or buffer), a precipitate forms immediately. What is causing this and how can I fix it?
- Answer: This is a common issue known as "crashing out," which occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.

Potential Cause	Explanation	Recommended Solution
High Final Concentration	The final concentration of T-1105 in the aqueous medium exceeds its solubility limit.	Decrease the final working concentration of T-1105. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution	Adding a concentrated stock solution directly to a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.	Perform a serial dilution. First, create an intermediate dilution of your stock solution in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume. Always add the compound solution dropwise while gently vortexing or swirling the media.
Low Temperature of Media	The solubility of many compounds, including T-1105, decreases at lower temperatures.	Always use pre-warmed (37°C) cell culture media or buffer for dilutions.
High Final Solvent Concentration	While DMSO helps with the initial dissolution, a high final concentration (typically >0.5%) can be toxic to cells and may not prevent precipitation upon significant dilution.	Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. A control with the same DMSO concentration should always be included in your experiments.

## Issue 2: Delayed Precipitation of **T-1105** in Cell Culture

- Question: My media with **T-1105** looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?

- Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the culture environment over time.

Potential Cause	Explanation	Recommended Solution
Compound Instability	T-1105 may degrade over time in the culture medium, leading to the formation of less soluble byproducts.	Prepare fresh media with T-1105 more frequently, especially for long-term experiments.
Interaction with Media Components	Components in the serum or media (e.g., proteins, salts) can interact with T-1105, reducing its solubility over time.	Test for precipitation in both serum-free and serum-containing media to see if serum is a contributing factor. If so, consider reducing the serum concentration if your cell line can tolerate it.
pH Changes in Media	Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic). As T-1105's solubility is pH-dependent, this can cause it to precipitate.	Monitor the pH of your culture medium. If it becomes acidic, change the medium more frequently or use a more strongly buffered medium (e.g., HEPES).

## Experimental Protocols

### Protocol 1: Preparation of a 10 mM **T-1105** Stock Solution in DMSO

#### Materials:

- **T-1105** powder (Molecular Weight: 139.11 g/mol )
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene or glass vials
- Calibrated analytical balance

- Sterile, disposable pipette tips
- Vortex mixer

#### Procedure:

- Aseptic Technique: Perform all steps in a biological safety cabinet (BSC) to maintain sterility.
- Weighing **T-1105**: Tare a sterile vial on the analytical balance. Carefully weigh out 1.39 mg of **T-1105** powder into the vial to prepare 1 mL of a 10 mM stock solution.
- Dissolving in DMSO: Add 1 mL of sterile DMSO to the vial containing the **T-1105** powder.
- Solubilization: Cap the vial securely and vortex the solution vigorously for 1-2 minutes. Visually inspect the solution to ensure there are no visible particles. If necessary, brief sonication in a water bath can aid dissolution.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

#### Protocol 2: General Strategy for Enhancing **T-1105** Solubility

This protocol outlines general approaches that can be adapted to improve the solubility of **T-1105** for specific applications.

- pH Adjustment:
  - Based on data from its analog, Favipiravir, the solubility of **T-1105** is expected to increase in neutral to slightly alkaline conditions.[\[5\]](#)
  - Prepare a series of buffers with different pH values (e.g., phosphate buffers at pH 6.0, 6.8, and 7.4).
  - Attempt to dissolve **T-1105** directly in these buffers or add a small amount of a concentrated DMSO stock to the buffers.
  - Determine the pH at which the highest concentration of **T-1105** remains in solution. Note that the final formulation must be compatible with your experimental system (e.g., cell

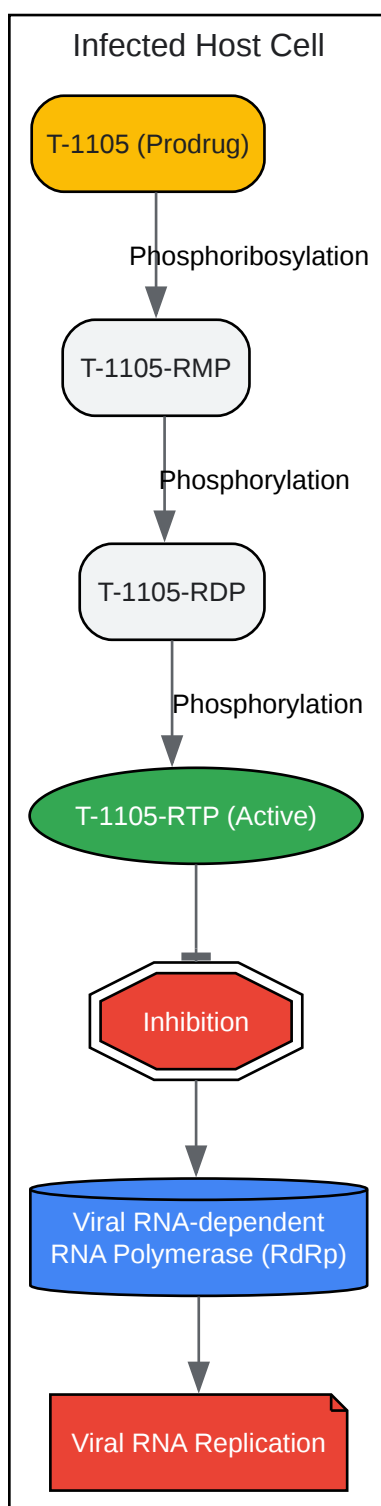
viability).

- Use of Co-solvents:
  - For certain applications, the use of a co-solvent in the final formulation can maintain solubility.
  - Co-solvents like ethanol or polyethylene glycol (PEG) can be tested.
  - Prepare a stock solution of **T-1105** in the chosen co-solvent (e.g., 100% ethanol).
  - Create a series of dilutions in your aqueous medium, varying the final percentage of the co-solvent.
  - Assess the solubility and ensure the final co-solvent concentration is not detrimental to your experiment.
- Complexation with Cyclodextrins:
  - Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[\[6\]](#)[\[7\]](#)
  - Hydroxypropyl- $\beta$ -cyclodextrin (HP- $\beta$ -CD) is commonly used.
  - Prepare an aqueous solution of HP- $\beta$ -CD.
  - Add **T-1105** powder to the HP- $\beta$ -CD solution and stir or sonicate until dissolved.
  - The molar ratio of **T-1105** to cyclodextrin often needs to be optimized (e.g., 1:1, 1:2).
- Formulation as a Solid Dispersion:
  - A solid dispersion involves dispersing the drug in a hydrophilic carrier matrix to improve dissolution. This is an advanced technique typically used in drug formulation development.
  - Common carriers include polymers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs).



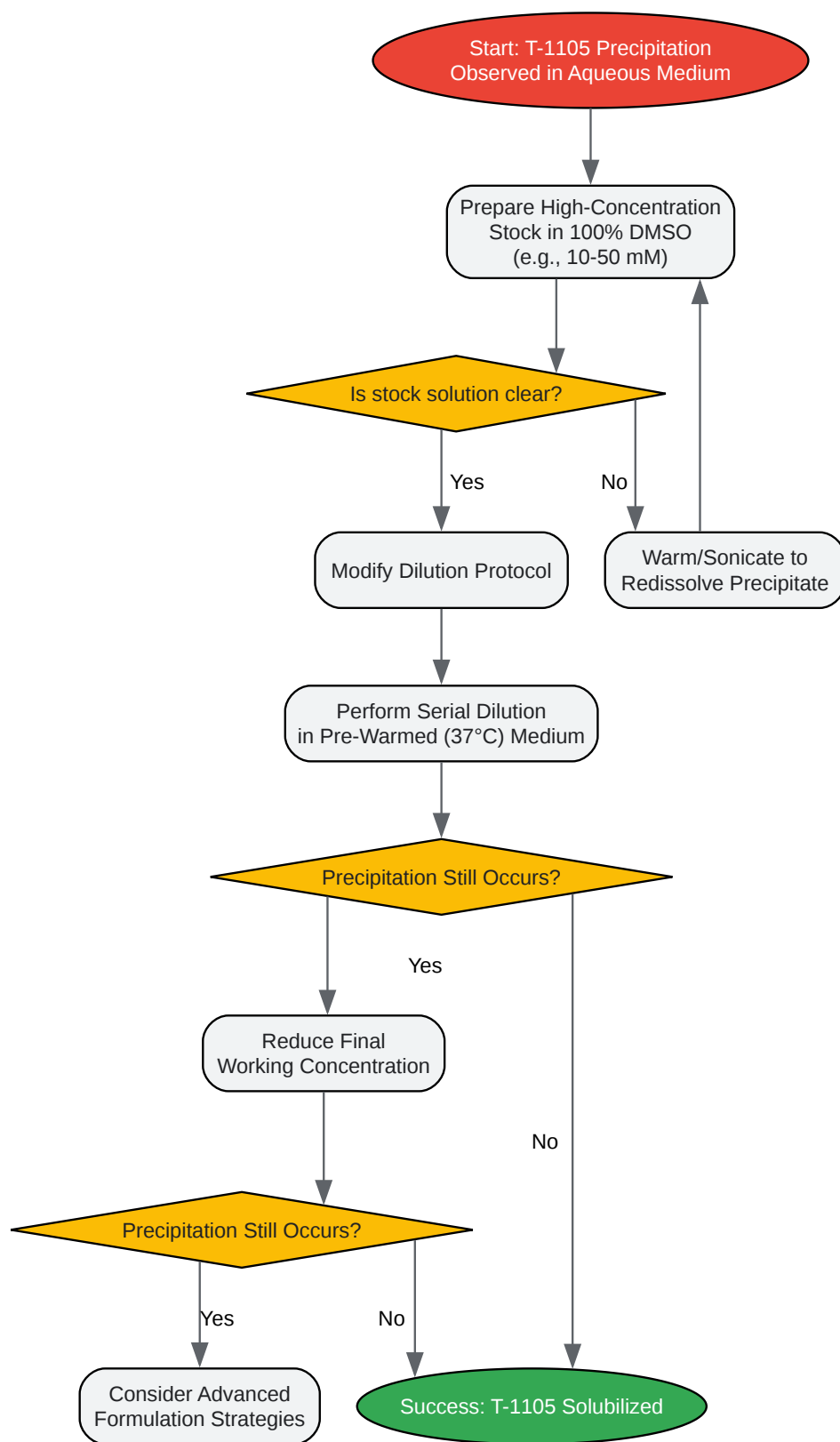
- A common method is solvent evaporation, where the drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion that can be reconstituted in aqueous media.

## Mandatory Visualizations



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Caption: Mechanism of action of **T-1105**.



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